molecular formula C9H11NO3 B2985171 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one CAS No. 1226425-65-5

2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one

Cat. No.: B2985171
CAS No.: 1226425-65-5
M. Wt: 181.191
InChI Key: CNAQQSNASUJZBR-UHFFFAOYSA-N
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Description

2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one is a synthetic organic compound with a unique structure that combines an aminomethyl group, a prop-2-en-1-yloxy group, and a pyran-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the reaction of a suitable pyranone precursor with an aminomethylating agent and a prop-2-en-1-yloxy group donor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes

Properties

IUPAC Name

2-(aminomethyl)-5-prop-2-enoxypyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-3-12-9-6-13-7(5-10)4-8(9)11/h2,4,6H,1,3,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAQQSNASUJZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=COC(=CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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